3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with fluorine, hydroxyl, and pyrimidinylpiperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Fluorination: Introduction of the fluorine atom to the benzene ring, often using electrophilic fluorination reagents.
Hydroxylation: Addition of a hydroxyl group, which can be achieved through various oxidation reactions.
Amidation: Formation of the benzamide linkage, typically through the reaction of an amine with a carboxylic acid derivative.
Piperazine Substitution: Introduction of the pyrimidinylpiperazine moiety, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzamide could produce an amine.
Scientific Research Applications
3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide
- 3-fluoro-4-hydroxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide
- 3-chloro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide
Uniqueness
3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-12-13(2-3-15(14)24)16(25)19-6-7-22-8-10-23(11-9-22)17-20-4-1-5-21-17/h1-5,12,24H,6-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBFKPZSHDDBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=C(C=C2)O)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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